2-[(3,4-Dichlorobenzyl)sulfanyl]-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE is a complex organic compound featuring a naphthyridine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and reagents like sodium nitrite and potassium iodide .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its efficacy and safety as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as Tipepidine and Tioconazole, share some structural similarities and biological activities.
Naphthyridine Derivatives: Other naphthyridine-based compounds may exhibit similar chemical properties and reactivity.
Uniqueness
What sets 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-METHYL-4-(THIOPHEN-2-YL)-5,6,7,8-TETRAHYDRO-1,6-NAPHTHYRIDINE-3-CARBONITRILE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H17Cl2N3S2 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C21H17Cl2N3S2/c1-26-7-6-18-15(11-26)20(19-3-2-8-27-19)14(10-24)21(25-18)28-12-13-4-5-16(22)17(23)9-13/h2-5,8-9H,6-7,11-12H2,1H3 |
InChI Key |
UWKHUZDRQZNKFQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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